2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN3OS/c1-17(27-24(30)20-5-2-3-6-21(20)25)23(22-7-4-16-31-22)29-14-12-28(13-15-29)19-10-8-18(26)9-11-19/h2-11,16-17,23H,12-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBMBKFKPQQWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative is coupled with a halogenated piperazine intermediate.
Formation of the Benzamide Moiety: The final step involves the acylation of the intermediate with 2-chlorobenzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide exhibit antipsychotic properties. The piperazine moiety is known to interact with serotonin receptors, particularly 5-HT_2A and 5-HT_2C, which are implicated in mood regulation and psychotic disorders. In preclinical studies, derivatives have shown efficacy in reducing symptoms of schizophrenia and bipolar disorder by modulating dopaminergic and serotonergic pathways .
Antidepressant Effects
The compound's structure suggests potential antidepressant activity through its influence on neurotransmitter systems. Similar compounds have been evaluated for their ability to enhance serotonin levels in the brain, which is critical for mood stabilization. Studies have demonstrated that these compounds can improve depressive symptoms in animal models, supporting further exploration in clinical settings .
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of this class of compounds reveal promising results. The incorporation of fluorine atoms and the thiophene ring may enhance anti-inflammatory actions by inhibiting pro-inflammatory cytokines. Research has shown that related benzamide derivatives can significantly reduce inflammation markers in vitro and in vivo, indicating potential therapeutic use in inflammatory diseases .
Case Study 1: Schizophrenia Treatment
A clinical trial involving a derivative of this compound was conducted with patients diagnosed with schizophrenia. The trial assessed the efficacy of the compound in reducing positive and negative symptoms compared to a placebo. Results showed a statistically significant improvement in the treatment group, highlighting the compound's potential as an antipsychotic agent .
Case Study 2: Depression Management
Another study focused on the antidepressant properties of related compounds in patients with major depressive disorder. Participants were administered varying doses over an eight-week period. The findings indicated that higher doses led to marked improvements in depression scales compared to baseline measurements, suggesting that similar compounds could be effective treatment options for depression .
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Compounds in and share a propanone or propanol backbone with diverse piperazine substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-F in 6c, 4-NO₂ in 6f) correlate with higher melting points, suggesting stronger intermolecular interactions .
- The propanol backbone in 8c reduces yield compared to propanone derivatives, possibly due to steric hindrance during reduction .
- The target compound’s benzamide group may offer superior binding affinity over propanone/propanol analogs due to hydrogen-bonding capacity .
Thiophene-Containing Analogs
Compounds in and incorporate thiophene rings, similar to the target compound:
Key Observations :
Halogen and Benzamide Derivatives
and highlight chloro-benzamide analogs:
Key Observations :
- The target’s piperazine-thiophene-benzamide architecture likely enhances multitarget engagement compared to simpler analogs.
Fluorination Effects
demonstrates that fluorination in PI3Kδ inhibitors improves metabolic stability and target selectivity. The 4-fluorophenyl group in the target compound may similarly enhance pharmacokinetics by reducing oxidative metabolism .
Biological Activity
The compound 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , with a molecular weight of approximately 396.87 g/mol. The structure features a benzamide moiety, a piperazine ring, and a thiophene substituent, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in psychiatric and neurological disorders. Additionally, it may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.
Antidepressant Effects
Research indicates that compounds with similar structural features often exhibit antidepressant effects. The piperazine ring is commonly associated with antidepressant activity due to its ability to interact with serotonin receptors. In vitro studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, which is beneficial in treating depression .
Anticancer Activity
Several studies have reported the anticancer potential of related compounds. For instance, derivatives containing piperazine and thiophene rings have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds similar to this compound have shown antimicrobial activity against both bacterial and fungal strains. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Study on Antidepressant Activity
A study published in Pharmacology Reports evaluated the antidepressant effects of a piperazine derivative similar to our compound. The results indicated significant reductions in depression-like behavior in animal models, suggesting that the compound enhances serotonergic transmission .
Anticancer Evaluation
In another study focusing on anticancer properties, a series of benzamide derivatives were tested against several cancer cell lines. The results showed promising IC50 values indicating potent cytotoxicity, particularly against ovarian cancer cells . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
